B1575775 Temporin-1TGc

Temporin-1TGc

Cat. No.: B1575775
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1TGc is a synthetic antimicrobial peptide (AMP) belonging to the temporin family, provided for research use only. Temporins are short, naturally occurring peptides isolated from frog skin, known for their broad-spectrum antimicrobial properties. Research on temporins, including this compound, is focused on understanding their mechanism of action against bacteria. Studies on similar temporins suggest these peptides can disrupt the bacterial outer membrane, particularly by interacting with lipopolysaccharide (LPS) components, leading to increased membrane permeability and cell death. Researchers are investigating this compound for its potential role in combating antibiotic-resistant bacteria, studying its synergistic effects with other antimicrobials, and elucidating its specific structure-activity relationships. This peptide is intended for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

FLPVILPVIGKLLSGIL

Origin of Product

United States

Origin and Identification of Temporin 1tgc

Isolation and Initial Characterization from Rana tagoi Skin Secretions

Temporin-1TGc is a member of the temporin family of peptides, which are naturally occurring antimicrobial peptides (AMPs) found in the skin secretions of various frog species. nih.govresearchgate.net These peptides represent a component of the frog's innate immune system. researchgate.net The initial discovery and characterization of temporins involved their isolation from the skin secretions of frogs, such as those from the Rana genus. nih.govnih.gov The process typically involves stimulating the frog to produce skin secretions, which are then collected and subjected to purification techniques like high-performance liquid chromatography (HPLC) to isolate the individual peptide components. researchgate.net this compound was specifically identified from the secretions of the frog Rana tagoi. nih.gov

Primary Amino Acid Sequence Analysis of this compound

The primary structure of this compound, meaning its unique sequence of amino acids, has been determined through sequence analysis. The peptide is composed of 17 amino acids. The specific sequence for this compound isolated from Rana tagoi okiensis is Phenylalanine-Leucine-Proline-Valine-Isoleucine-Leucine-Proline-Valine-Isoleucine-Glycine-Lysine-Leucine-Leucine-Serine-Glycine-Isoleucine-Leucine (FLPVILPVIGKLLSGIL). nih.gov Like many other temporins, it is characterized as a short peptide. nih.govresearchgate.net A common feature of temporins is the amidation of the C-terminus, a post-translational modification where the terminal carboxyl group is converted to an amide. nih.gov

Table 1: Amino Acid Sequence of this compound

PropertyValue
Origin Rana tagoi okiensis nih.gov
Amino Acid Sequence FLPVILPVIGKLLSGIL nih.gov
Length 17 Amino Acids

Comparative Sequence Analysis with Other Temporin Isoforms

The temporin family is extensive, with over 150 identified members isolated from various ranid frogs. nih.gov These peptides are typically short, ranging from 8 to 17 amino acids in length. nih.govresearchgate.net While they share common features, such as a high proportion of hydrophobic residues and at least one basic residue (lysine or arginine), their amino acid sequences show significant diversity. nih.govnih.govnih.gov This sequence variation is notable even among closely related frog species and is thought to be an adaptation to different pathogens. researchgate.net

Comparative analysis of this compound with other well-known isoforms like Temporin A, Temporin B, and Temporin L highlights this diversity. For instance, Temporin A and Temporin B are both 13 amino acids long, shorter than this compound. researchgate.netnih.gov The sequences show differences in the specific arrangement of hydrophobic and charged amino acids, which influences their biological activity and targets. nih.govnih.govnih.gov The diversity in the amino acid sequences of temporin precursors has been confirmed through cDNA cloning and analysis. nih.gov

Table 2: Sequence Comparison of this compound with Other Temporin Isoforms

PeptideOriginAmino Acid SequenceLength
This compound Rana tagoi okiensisFLPVILPVIGKLLSGIL nih.gov17
Temporin A Rana temporariaFLPLIGRVLSGIL nih.govnih.gov13
Temporin B Rana temporariaLLPIVGNLLKSLL nih.govnih.govnih.gov13
Temporin L Rana temporariaFVQWFSKFLGRIL nih.govnih.govanaspec.com13

Biosynthesis and Genetic Aspects of Temporin 1tgc

Gene Expression and Precursor Processing Pathways

The journey of Temporin-1TGc begins with the transcription of its corresponding gene. Like other temporins, the gene encoding this compound is expressed, and the resulting mRNA is translated into a precursor protein. nih.gov This precursor has a characteristic tripartite structure, which includes a signal peptide, an acidic propeptide, and the C-terminal mature peptide sequence. nih.goviiitd.edu.inbiosyn.com

The signal peptide, a hydrophobic region at the N-terminus, guides the precursor protein into the secretory pathway. iiitd.edu.in Following the signal peptide is an acidic spacer region, which often terminates with a specific cleavage site recognized by propeptide convertases. frontiersin.org A common processing site found in temporin precursors is the Lys-Arg sequence, which is a target for enzymes that release the mature peptide. iiitd.edu.inmdpi.com

The initial precursor protein undergoes a series of processing events within the cell. The signal peptidase cleaves off the signal peptide, and then prohormone convertases recognize and cleave at the specific processing sites, liberating the immature temporin peptide from the propeptide region. iiitd.edu.in This stepwise processing ensures the controlled release and activation of the final peptide.

Post-Translational Modifications: Emphasis on C-Terminal Amidation

A critical step in the maturation of this compound, and indeed most temporins, is the post-translational modification of its C-terminus. frontiersin.orgnih.gov This modification, known as C-terminal amidation, is crucial for the biological activity and stability of the peptide. nih.govasm.org The precursor sequences of temporins typically end with a glycine (B1666218) residue, which serves as the signal for amidation. iiitd.edu.inmdpi.com

The process is initiated by the action of a carboxypeptidase that removes the preceding basic residue (often lysine), exposing the C-terminal glycine. iiitd.edu.in Subsequently, the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the conversion of this C-terminal glycine into a C-terminal amide group. frontiersin.org This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's ability to interact with and disrupt microbial membranes. frontiersin.org The resulting C-terminal amide is a hallmark of the temporin family and is essential for their potent antimicrobial effects. nih.govasm.orguniprot.org

Analysis of Tissue-Specific Expression Patterns and Regulatory Mechanisms

The production of this compound is highly localized within the amphibian body. These peptides are primarily synthesized in the granular glands of the frog's skin. uniprot.orgmdpi.comuniprot.org These specialized glands are responsible for producing and storing a cocktail of bioactive molecules, including AMPs, which are released onto the skin surface in response to stress or injury, forming a chemical defense shield. imrpress.com

The expression of temporin genes, including that for this compound, is thought to be regulated by various stimuli. For instance, studies on related frog species have shown that environmental factors can induce the synthesis of antimicrobial peptides. nih.gov The regulatory mechanisms governing the tissue-specific expression are complex and likely involve specific transcription factors and signaling pathways that are activated in response to external threats, such as microbial pathogens. While the precise regulatory pathways for this compound are not fully elucidated, the general model for AMPs in frog skin suggests a system poised for rapid and localized production upon demand. nih.govimrpress.com

Genomic and Transcriptomic Insights into this compound Production

Advances in genomic and transcriptomic analyses have provided deeper insights into the production of temporins. frontiersin.orgnih.govuzh.ch By screening cDNA libraries from the skin of various frog species, researchers have been able to identify and characterize the precursor proteins of numerous temporins. mdpi.commdpi.comnih.gov These studies have revealed the conserved nature of the precursor structure across the temporin family, including the signal peptide and propeptide regions. iiitd.edu.inbiosyn.com

Transcriptomic analysis, such as RNA sequencing, allows for the quantification of gene expression levels under different conditions. This can reveal how the expression of the this compound gene changes in response to environmental or pathogenic stimuli. frontiersin.orgfrontiersin.org Furthermore, genomic studies help to understand the evolutionary relationships between different temporin genes and how this family of peptides has diversified. nih.gov The application of these "omics" technologies is crucial for a comprehensive understanding of the genetic basis of this compound production and its regulation. frontiersin.orgega-archive.org

Structure Activity Relationship Sar Studies and Analog Design for Enhanced Potency

Influence of Amino Acid Sequence and Composition on Biological Activity

The primary structure of an antimicrobial peptide is the fundamental determinant of its biological function. The specific sequence of Temporin-1TGc is FLPVILPVIGKLLSGIL. nih.gov Analysis of this 17-amino acid sequence reveals key features characteristic of the temporin family that are directly linked to its activity.

Temporins are generally short, ranging from 8 to 17 amino acids in length. nih.gov The composition of this compound is dominated by hydrophobic and nonpolar residues such as Leucine (B10760876) (L), Isoleucine (I), Valine (V), Proline (P), and Phenylalanine (F). This high hydrophobicity is a hallmark of the temporin family and is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. nih.gov The sequence contains a single cationic residue, Lysine (K), which provides a localized positive charge. The presence of at least one basic residue (Lysine or Arginine) is a common feature among temporins. mdpi.com Furthermore, like most temporins, it lacks cysteine residues, meaning its structure is not constrained by disulfide bonds. mdpi.com In membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulphate (SDS), temporins typically fold into an amphipathic α-helical structure, which is believed to be their active conformation. mdpi.comnovoprolabs.com

Role of Hydrophobicity and Cationicity in Membrane Interaction and Efficacy

The biological activity of this compound, like other AMPs, is governed by a delicate balance between its hydrophobicity and cationicity. These two properties dictate the peptide's ability to selectively target and permeabilize microbial membranes over host cells. nih.gov

Cationicity: The single Lysine (K) residue in the this compound sequence gives the peptide a net positive charge of +1 at physiological pH. This positive charge facilitates the initial electrostatic attraction to the outer surface of bacterial membranes, which are rich in negatively charged components like lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria). mdpi.com

Hydrophobicity: With a high proportion of nonpolar amino acids, this compound is predominantly hydrophobic. Once the peptide is drawn to the microbial surface by electrostatic forces, its hydrophobicity drives its insertion into the hydrophobic core of the lipid bilayer. nih.gov This insertion disrupts the membrane's integrity, leading to the formation of pores or other structural damage, ultimately causing leakage of cellular contents and cell death. researchgate.net The balance between these two factors is critical; excessive hydrophobicity can lead to non-specific activity, including lysis of host cells like erythrocytes (hemolytic activity), while insufficient hydrophobicity can render the peptide unable to effectively disrupt the membrane. mdpi.com

Table 1: Physicochemical Properties of this compound
PropertyValue/Description
Amino Acid SequenceFLPVILPVIGKLLSGIL
Length17 Amino Acids
Net Positive Charge (at pH 7)+1
Key Cationic ResidueLysine (K)
Predominant Hydrophobic ResiduesLeucine (L), Isoleucine (I), Valine (V), Phenylalanine (F), Proline (P)

Rational Design and Synthesis of this compound Analogs

While no studies detailing the specific design and synthesis of this compound analogs were identified, established strategies from research on other temporins provide a clear framework for creating derivatives with enhanced potency and selectivity. mdpi.comnih.gov The primary method for producing these peptides is solid-phase peptide synthesis (SPPS). researchgate.net

Rational design strategies for temporin analogs typically involve:

Amino Acid Substitution: Key residues in the peptide backbone are replaced to modulate its physicochemical properties. A common approach is to substitute neutral or hydrophobic residues with cationic ones (e.g., Lysine or Arginine) to increase the net positive charge. mdpi.com This can enhance the peptide's initial attraction to bacterial membranes and potentially broaden its spectrum of activity. mdpi.comnih.gov Conversely, hydrophobicity can be fine-tuned by substituting amino acids to achieve a better balance between antimicrobial efficacy and toxicity. mdpi.com

Incorporation of Non-Standard Amino Acids: Introducing D-amino acids or other non-natural amino acids can increase the peptide's resistance to degradation by proteases, thereby improving its stability and bioavailability. mdpi.com

Strategies for Modifying Spectrum of Action and Improving Stability

To overcome the limitations of natural peptides, such as a narrow spectrum of activity or poor stability, several chemical modification strategies have been successfully applied to the temporin family.

Modifying Spectrum of Action: The relatively low positive charge of this compound likely contributes to a primary activity against Gram-positive bacteria, a common trait for temporins. mdpi.com To broaden the spectrum to include Gram-negative bacteria, analogs are often designed with increased cationicity. nih.gov For example, studies on Temporin L have demonstrated that its higher charge contributes to its broader activity profile. nih.gov

Improving Stability: Linear peptides like temporins are often susceptible to rapid degradation by proteases in biological systems. A powerful strategy to enhance stability is peptide cyclization . lifetein.comresearchgate.net By creating an intramolecular bond (e.g., head-to-tail or side chain-to-side chain), the peptide is locked into a more rigid, conformationally constrained structure. researchgate.netnih.gov This not only protects it from enzymatic degradation but can also pre-organize the peptide into its bioactive conformation, improving its affinity for its target. nih.govnih.gov Other methods to improve stability include N-terminal acetylation and C-terminal amidation. researchgate.net

Table 2: Strategies for Modification of Temporin Peptides
StrategyPrimary GoalMechanism/Example
Increase CationicityBroaden Spectrum of ActionSubstitute neutral residues with Lysine (K) or Arginine (R) to enhance interaction with Gram-negative membranes.
Peptide CyclizationImprove Stability & PotencyForm an intramolecular bond to create a cyclic structure, increasing resistance to proteases and locking the active conformation.
LipidationEnhance PotencyAttach a fatty acid chain to the peptide to increase its membrane-disrupting capabilities.
Terminal ModificationsImprove StabilityN-terminal acetylation or C-terminal amidation to block recognition sites for exopeptidases.

Impact of Dimerization and Oligomerization on Peptide Activity

The mechanism of action for many antimicrobial peptides is not solely dependent on individual molecules but also on their ability to self-assemble into higher-order structures like dimers and oligomers at the membrane surface. nih.govresearchgate.net This aggregation is often a prerequisite for membrane disruption. nih.govmdpi.com

Although the specific oligomerization behavior of this compound has not been documented, studies on other highly hydrophobic temporins, such as Temporin B and L, show that they tend to aggregate into clusters when adsorbed onto a membrane. nih.gov These peptide-rich clusters can induce significant membrane stress, leading to the extraction of lipids and the formation of tubule-like protrusions or pores. nih.gov The strong hydrophobicity of this compound suggests it likely shares this propensity for self-association within the lipid bilayer. The formation of these oligomeric structures can protect the hydrophilic surfaces of the peptides from the hydrophobic membrane core, facilitating the creation of a water-permeable channel. mdpi.com Therefore, dimerization and oligomerization are likely critical steps in the bactericidal mechanism of this compound, concentrating the peptide's disruptive power at specific sites on the cell membrane. nih.govacs.org

Advanced Research Methodologies for Investigating Temporin 1tgc

Solid-Phase Peptide Synthesis (SPPS) for Experimental Replicates and Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Temporin-1TGc and its analogs for research purposes. This method allows for the efficient and controlled assembly of amino acids into a desired peptide sequence. nih.govmdpi.com The most common approach is the Fmoc/tBu strategy, where the N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and reactive amino acid side chains are protected by tert-butyl (tBu) groups. nih.govmdpi.com

The synthesis process begins with the attachment of the C-terminal amino acid to a solid resin support. peptide.com This is followed by a cyclical process of deprotection of the Fmoc group, typically with a piperidine (B6355638) solution, and subsequent coupling of the next Fmoc-protected amino acid. mdpi.comnih.gov Coupling reagents such as HBTU, PyBOP, or COMU are used to facilitate the formation of the peptide bond. mdpi.comnih.gov The use of ultrasonic-assisted SPPS (US-SPPS) can accelerate both the deprotection and coupling steps. nih.gov

This methodology is not only used to synthesize the native this compound sequence but is also invaluable for creating analogs. By substituting specific amino acids, researchers can investigate the structure-activity relationship, examining how changes in properties like hydrophobicity, charge, and helicity affect the peptide's biological functions. nih.govmdpi.com Once the synthesis is complete, the peptide is cleaved from the resin and deprotected, often using a reagent cocktail containing trifluoroacetic acid (TFA). google.com The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC), to obtain a highly pure sample for experimental use. google.com

In Vitro Assays for Antimicrobial and Anticancer Activity Assessment

A variety of in vitro assays are utilized to determine the antimicrobial and anticancer efficacy of this compound and its analogs.

Antimicrobial Activity:

The antimicrobial potency is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). jcpres.comjcpres.com This involves exposing a standardized concentration of bacteria to serial dilutions of the peptide in a liquid growth medium. The MIC is the lowest concentration of the peptide that visibly inhibits bacterial growth after a defined incubation period. jcpres.comjcpres.com Temporin A, a related peptide, has shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with MIC values often below 3.9 µg/mL. jcpres.comjcpres.comresearchgate.net Some temporins also exhibit activity against Gram-negative bacteria and fungi. conicet.gov.arnih.gov

Anticancer Activity:

The cytotoxic effects of temporins on cancer cells are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. semanticscholar.orgplos.org This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Cancer cell lines, such as the prostate cancer line LNCaP and breast cancer lines MDA-MB-231 and MCF-7, are incubated with varying concentrations of the peptide. semanticscholar.orgplos.org A reduction in the formazan (B1609692) product indicates a decrease in viable cells, thus quantifying the peptide's cytotoxic potency. plos.org For instance, Temporin-1CEa, another member of the temporin family, has demonstrated dose-dependent cytotoxicity against breast cancer cells. plos.org The selectivity of the peptide for cancer cells over normal cells is a critical parameter, often assessed by comparing its cytotoxicity against cancerous and non-cancerous cell lines. semanticscholar.org

Biophysical Techniques for Membrane Interaction Analysis

Understanding how this compound interacts with and disrupts cell membranes is fundamental to elucidating its mechanism of action. Several biophysical techniques are employed for this purpose.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile tool for studying peptide-membrane interactions. The intrinsic fluorescence of tryptophan residues within a peptide sequence can be monitored. nih.gov When a peptide like Temporin L inserts into a lipid bilayer, the change in the local environment of the tryptophan residue often results in a blue shift of its emission spectrum and changes in fluorescence intensity, indicating its partitioning into the more hydrophobic membrane interior. nih.gov

Fluorescence resonance energy transfer (FRET) can provide insights into the proximity of peptides within a membrane. nih.gov Additionally, fluorescent dyes are used to assess membrane permeabilization. For example, the release of a fluorescent dye, such as calcein, from loaded lipid vesicles upon peptide addition indicates membrane disruption. nih.gov Dyes that are sensitive to membrane potential can also be used to measure the peptide's ability to cause membrane depolarization. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in membrane-mimicking environments, such as detergent micelles (e.g., SDS) or liposomes. nih.govresearchgate.net By analyzing the NMR spectra, researchers can determine the three-dimensional structure of this compound when bound to a model membrane. nih.govplos.org For many temporins, a transition from a random coil structure in aqueous solution to an α-helical conformation upon membrane binding is observed. nih.govmdpi.com

NMR can also reveal the orientation and depth of insertion of the peptide within the lipid bilayer. nih.gov Furthermore, saturation transfer difference (STD) NMR experiments can identify which specific amino acid residues of the peptide are in close contact with the lipid molecules, providing a detailed map of the interaction interface. nih.govplos.org

Electron Microscopy for Cellular and Membrane Ultrastructure Analysis

Electron microscopy (EM) offers direct visualization of the morphological changes induced by this compound on both cells and model membranes.

Scanning Electron Microscopy (SEM) provides high-resolution images of the cell surface. frontiersin.orgnih.gov Treatment of bacteria or cancer cells with temporins can lead to observable damage to the cell envelope, such as membrane blebbing, pore formation, and complete cell lysis, which can be captured by SEM. plos.org

Transmission Electron Microscopy (TEM) allows for the examination of the internal ultrastructure of cells. frontiersin.org By analyzing thin sections of peptide-treated cells, researchers can observe internal damage, such as the disruption of organelles and the leakage of cytoplasmic contents. plos.org Cryo-electron microscopy of vitreous sections (CEMOVIS) can provide images of cells and membranes in a near-native, hydrated state, avoiding potential artifacts from chemical fixation and dehydration. nih.gov

Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the effect of peptides on the phase behavior of lipid membranes. doi.orguj.edu.pl Lipid bilayers undergo a characteristic phase transition from a gel-like state to a more fluid liquid-crystalline state at a specific temperature (the main transition temperature, Tm). doi.org

By monitoring how the Tm and the enthalpy of this transition are altered by the presence of this compound, researchers can infer the nature of the peptide-lipid interaction. nih.gov For example, a broadening of the transition peak and a decrease in the transition enthalpy can suggest that the peptide is inserting into the hydrophobic core of the lipid bilayer, disrupting the ordered packing of the lipid acyl chains. nih.govdoi.org These data help to differentiate between surface binding and deeper insertion into the membrane. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The advanced research methodologies listed—including specific membrane leakage and depolarization assays, molecular dynamics simulations, standardized biofilm assessments, and heterologous expression studies—have not been the subject of published research for this particular peptide.

The existing literature primarily documents the discovery and basic characterization of this compound.

Summary of Available Information on this compound

This compound is a member of the temporin family of antimicrobial peptides. bicnirrh.res.innih.gov These are typically short, hydrophobic peptides found in the skin of various frog species. nih.gov

Discovery and Origin

This compound was first identified through the molecular cloning of its corresponding cDNA from the small intestine of the Tago's brown frog, Rana tagoi. nih.gov The research noted that the cDNA encoding the peptide contained a premature stop codon, and it was uncertain whether the mature peptide is produced naturally in the frog's tissues. nih.gov The peptide is also listed in databases as originating from Rana sakuraii. imrpress.com

Sequence and Basic Activity

The amino acid sequence for this compound is FLPVILPVIGKLLSGIL. bicnirrh.res.innih.govnih.gov To assess its potential function, a synthetic version of the peptide was created and tested. This synthetic this compound demonstrated biological activity, showing inhibition against the Gram-positive bacterium Staphylococcus aureus and hemolytic (red blood cell-destroying) activity against human erythrocytes. nih.gov

The table below summarizes the basic findings for the synthetic peptide.

MetricResultTarget
Minimal Inhibitory Concentration (MIC)37.5 μMStaphylococcus aureus
50% Lethal Dose (LD50)50 μMHuman Erythrocytes
Data sourced from Conlon et al. (2006) nih.gov

While gene cloning was used to initially discover the preprotemporin mRNA, no subsequent studies on the heterologous expression of this compound for production purposes have been published. nih.gov Similarly, there are no available research articles detailing investigations into its effects on membrane leakage, its properties via molecular dynamics simulations, or its efficacy against bacterial biofilms using standardized assessment methods.

Future Research Directions and Translational Potential

Elucidating Underexplored Mechanisms of Action and Resistance Prevention

While the primary mechanism of action for many temporins involves perturbation of the cytoplasmic membrane, the precise molecular interactions and subsequent cellular responses are not fully understood. conicet.gov.arimrpress.com Future research should focus on a deeper characterization of Temporin-1TGc's interaction with bacterial membranes. Advanced techniques can provide high-resolution insights into how the peptide inserts into and disrupts the lipid bilayer of different bacterial species. Understanding these mechanisms at a molecular level is crucial for predicting and overcoming potential resistance.

The development of resistance to AMPs is a growing concern. researchgate.netroyalsocietypublishing.org Bacteria can evolve various strategies to counteract the effects of these peptides, such as modifying their cell surface to reduce the peptide's binding affinity or producing enzymes that degrade the peptide. royalsocietypublishing.org Research into the potential for bacteria to develop resistance to this compound is essential. This can be achieved through long-term exposure studies in which bacteria are cultured with sub-lethal concentrations of the peptide to select for resistant strains.

Strategies to prevent or mitigate resistance are a critical area of investigation. One promising approach is the use of combination therapies, where this compound is administered alongside conventional antibiotics or other AMPs. mdpi.commdpi.com This can create a synergistic effect, where the two agents are more effective together than either one alone, potentially by targeting different cellular pathways and making it more difficult for bacteria to develop resistance. mdpi.com Another strategy involves the development of peptide cocktails, or random mixtures of antimicrobial peptides, which have shown potential in reducing the risk of resistance evolution compared to single-peptide treatments. eurekalert.org

Design and Optimization of Novel this compound-Based Therapeutic Candidates

The natural sequence of this compound serves as a template for the design of novel, optimized therapeutic candidates. nih.govresearchgate.net By systematically modifying the amino acid sequence, researchers can enhance its therapeutic properties, such as increasing its potency against a broader range of pathogens, improving its stability in biological fluids, and reducing its potential toxicity to human cells. d-nb.infonih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.net These studies involve synthesizing a series of analogs with specific amino acid substitutions and evaluating how these changes affect the peptide's antimicrobial activity and other properties. For example, increasing the net positive charge of a temporin analog by introducing additional basic amino acids has been shown to enhance its affinity for the negatively charged membranes of Gram-negative bacteria, thereby broadening its spectrum of activity. nih.gov Similarly, optimizing the peptide's hydrophobicity and amphipathicity can lead to improved antimicrobial potency. d-nb.info

The goal of these design and optimization efforts is to generate lead molecules with in vivo proof-of-concept that can be advanced into further preclinical and clinical development. tiap.ca This involves a multidisciplinary approach, combining peptide chemistry, microbiology, and pharmacology to create new therapeutic candidates with the potential to address unmet medical needs. tiap.ca

Table 1: Strategies for Designing Novel this compound Analogs

Modification StrategyRationaleDesired Outcome
Increase Cationicity Enhance electrostatic attraction to negatively charged bacterial membranes.Broader spectrum of activity, particularly against Gram-negative bacteria. nih.gov
Optimize Hydrophobicity Modulate the peptide's ability to insert into and disrupt the lipid bilayer.Increased antimicrobial potency and selectivity. d-nb.info
Improve Amphipathicity Enhance the separation of hydrophobic and hydrophilic residues in the helical structure.Improved membrane interaction and lytic activity. nih.gov
Introduce Unnatural Amino Acids Increase resistance to proteolytic degradation.Enhanced stability and bioavailability in vivo. researchgate.net

Integration with Nanotechnology for Targeted Delivery Systems and Material Science Applications

Nanotechnology offers innovative solutions to enhance the therapeutic potential of this compound by improving its delivery to target sites and enabling its use in novel material science applications. conicet.gov.arnih.gov Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of infection or disease, thereby increasing its efficacy and reducing off-target side effects. ijper.orgisca.me

Various nanocarriers, such as liposomes, nanoparticles, and hydrogels, can be used to encapsulate or conjugate with this compound. conicet.gov.arijper.org These nanocarriers can protect the peptide from degradation in the bloodstream, control its release over time, and be functionalized with targeting ligands that direct them to specific cells or tissues. nih.govuniquepubinternational.com For instance, nanoparticles loaded with this compound could be designed to accumulate at the site of a bacterial infection, releasing the peptide in high concentrations where it is most needed. conicet.gov.ar

In the realm of material science, this compound can be incorporated into coatings for medical devices, such as catheters and implants, to prevent the formation of bacterial biofilms. mdpi.comtuni.fi Biofilm-associated infections are notoriously difficult to treat with conventional antibiotics, and antimicrobial peptide coatings represent a promising strategy to combat this challenge. mdpi.com Furthermore, the development of materials with inherent antimicrobial properties is a rapidly growing field with applications in wound dressings, food packaging, and other areas where microbial contamination is a concern. tuni.firoutledge.com

Table 2: Nanotechnology-Based Approaches for this compound

ApplicationNanotechnology PlatformPotential Advantage
Targeted Drug Delivery Liposomes, Polymeric NanoparticlesImproved bioavailability, reduced systemic toxicity, controlled release. nih.govijper.org
Antimicrobial Coatings Surface-immobilized PeptidesPrevention of medical device-associated infections and biofilm formation. mdpi.com
Wound Healing Peptide-loaded HydrogelsSustained release of the antimicrobial agent at the wound site. nih.gov
Theranostics Quantum Dots, Gold NanoparticlesCombination of therapeutic delivery with diagnostic imaging. nih.govijper.org

Comparative Genomics and Proteomics of Temporin-Producing Species for Discovery

The vast diversity of amphibian species represents a rich and largely untapped resource for the discovery of novel antimicrobial peptides. nih.govmdpi.com Comparative genomics and proteomics are powerful tools that can be used to explore this biodiversity and identify new temporin family members with unique and potentially superior properties. youtube.comnih.gov

Comparative genomics involves analyzing and comparing the genomes of different temporin-producing frog species. youtube.com By identifying conserved and variable regions in the genes that encode for temporins, researchers can gain insights into the evolutionary relationships between these peptides and identify novel sequences that may have distinct biological activities. nih.govkyoto-u.ac.jp This approach can accelerate the discovery of new lead compounds for drug development. youtube.com

Proteomics, the large-scale study of proteins, can be used to directly analyze the complex mixture of peptides present in the skin secretions of different frog species. nih.gov Advanced mass spectrometry techniques allow for the identification and sequencing of numerous peptides in a single sample, providing a snapshot of the frog's chemical defense arsenal. mdpi.com This approach has already led to the identification of a vast number of temporins and other antimicrobial peptides. nih.govmdpi.com

By combining genomic and proteomic data, researchers can create a comprehensive picture of the temporin family, from the genetic blueprint to the final, active peptide. This integrated approach will not only facilitate the discovery of new temporins but also provide valuable information for their design and optimization as future therapeutic agents.

Q & A

Q. What are the established experimental protocols for assessing Temporin-1TGc’s antimicrobial activity?

Methodological Answer: Standardized assays include broth microdilution for minimum inhibitory concentration (MIC) determination and time-kill kinetics to evaluate bactericidal effects. Ensure controlled variables (e.g., pH, temperature, bacterial strain selection) to mitigate confounding factors. Validate results using positive controls like polymyxin B and negative controls for solvent interference .

Q. How can researchers address variability in this compound’s bioactivity across different bacterial strains?

Methodological Answer: Perform strain-specific dose-response analyses and incorporate statistical tools (e.g., ANOVA with post-hoc tests) to identify significant differences. Cross-reference genomic databases (e.g., NCBI) to correlate bacterial membrane composition (e.g., lipid A modifications) with peptide efficacy .

Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?

Methodological Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by reverse-phase HPLC purification. Confirm purity (>95%) via mass spectrometry (MS) and analytical HPLC. Store lyophilized peptides at -80°C to prevent degradation .

Q. How should researchers design studies to investigate this compound’s cytotoxicity in mammalian cells?

Methodological Answer: Employ MTT or LDH assays on human cell lines (e.g., HEK-293) at varying peptide concentrations. Include hemolysis assays using erythrocytes to assess membrane selectivity. Normalize cytotoxicity data against antimicrobial activity to calculate therapeutic indices .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer: Combine biophysical techniques (e.g., circular dichroism for secondary structure analysis, fluorescence microscopy for membrane disruption assays) with molecular dynamics simulations. Reconcile discrepancies by testing hypotheses under identical experimental conditions and publishing raw datasets for reproducibility .

Q. What strategies optimize this compound’s stability in physiological environments?

Methodological Answer: Conduct stability assays in simulated body fluid (SBF) or serum. Modify peptide sequences via D-amino acid substitution or cyclization. Use proteomic tools (e.g., LC-MS/MS) to identify degradation hotspots and engineer analogs with improved pharmacokinetics .

Q. How can researchers integrate multi-omics data to elucidate this compound’s host-pathogen interactions?

Methodological Answer: Perform transcriptomic (RNA-seq) and proteomic (TMT labeling) profiling of treated bacterial cells. Use pathway enrichment tools (e.g., KEGG, STRING) to map affected biological processes. Cross-validate findings with metabolomic data (e.g., NMR) to identify disrupted metabolic nodes .

Q. What frameworks ensure rigor in designing hypothesis-driven studies on this compound analogs?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For analog design, use PICO (Population: bacterial strains; Intervention: peptide analogs; Comparison: wild-type peptide; Outcome: MIC reduction) to structure comparative studies .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values. Apply bootstrap resampling to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) for comparative studies to enhance interpretability .

Q. How can researchers ensure analytical reproducibility when combining techniques like GC-MS and LC-HRMS?

Methodological Answer: Standardize sample preparation protocols across techniques. Use internal standards (e.g., stable isotope-labeled peptides) for quantification. Validate cross-platform consistency via Bland-Altman analysis and publish detailed SOPs in supplementary materials .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

Methodological Answer: Follow ARRIVE guidelines for animal research, including power analysis to minimize subject numbers. Obtain institutional ethics approval and disclose conflicts of interest. For human-derived cell lines, verify ethical sourcing and informed consent .

Q. How should researchers address gaps in primary literature on this compound’s long-term efficacy?

Methodological Answer: Conduct longitudinal in vitro resistance induction assays (e.g., serial passage with sub-MIC doses). Publish negative results in dedicated journals (e.g., Journal of Negative Results) to counter publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.